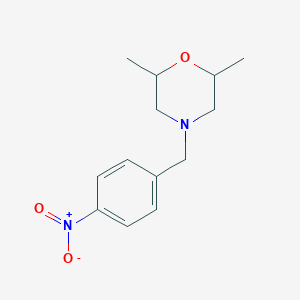

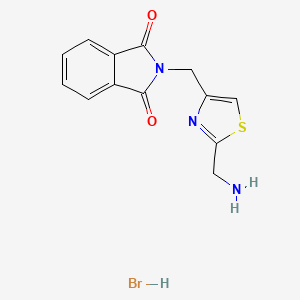

![molecular formula C14H19NO4 B2600863 (2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid CAS No. 878218-05-4](/img/structure/B2600863.png)

(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is a chemical compound that belongs to the family of pyrrole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Boron-Containing Drug Design

Boronic acids and their esters, including our compound of interest, play a crucial role in drug development. Researchers explore their potential as boron carriers for neutron capture therapy. However, these compounds are only marginally stable in water. The hydrolysis of phenylboronic pinacol esters, which includes our compound, depends on substituents in the aromatic ring. Notably, the pH significantly influences the reaction rate, with acceleration occurring at physiological pH .

Plant Chemical Defense Mechanisms

Interestingly, some terpenoid compounds, like our target molecule, participate in plant chemical defense. Recent research has shown that controlled hydroxylation of terpenoids can enhance plant defenses without causing self-toxicity. In wild tobacco (Nicotiana attenuata), two cytochrome P450 enzymes involved in terpenoid biosynthesis lead to severe autotoxicity due to uncontrolled hydroxylation of terpenoid derivatives. These compounds inhibit lipid biosynthesis in herbivores, providing an effective defense mechanism for the plant .

Synthetic Methods and Drug Production

Our compound’s reactivity extends to synthetic methods and drug production. For instance, reactions involving carboxy-, ethoxycarbonyl-, and hydroxymethylpyridines with amides of phosphorous acid have been explored. Such studies contribute to drug synthesis and technology development .

properties

IUPAC Name |

(E)-3-(4-ethoxycarbonyl-1-ethyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-5-15-9(3)11(7-8-12(16)17)13(10(15)4)14(18)19-6-2/h7-8H,5-6H2,1-4H3,(H,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLVYIAXOQTVNM-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C)C(=O)OCC)C=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=C1C)C(=O)OCC)/C=C/C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide](/img/structure/B2600781.png)

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600782.png)

![8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2600785.png)

![N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2600786.png)

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone](/img/structure/B2600788.png)

![Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2600789.png)

![N-Methyl-N-[(1S)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2600790.png)

![N-[4-(2,2-Difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]prop-2-enamide](/img/structure/B2600794.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)